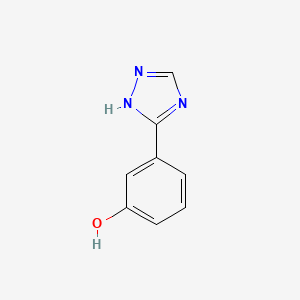

3-(4H-1,2,4-triazol-3-yl)phenol

Description

Broad Spectrum of Applications in Medicinal and Materials Science

The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. nih.govnih.gov Its derivatives have demonstrated a wide array of pharmacological activities. frontiersin.orgbohrium.com

Table 1: Reported Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Examples of Investigated Derivatives |

|---|---|

| Antifungal | Fluconazole, Itraconazole, Voriconazole researchgate.netnih.gov |

| Antiviral | Ribavirin researchgate.netnih.gov |

| Anticancer | Anastrozole, Letrozole researchgate.netnih.gov |

| Antibacterial | Various Schiff bases and fused heterocyclic systems nih.gov |

| Anti-inflammatory | Various substituted 1,2,4-triazoles frontiersin.orgbohrium.com |

| Anticonvulsant | Loreclezole nih.gov |

In the realm of materials science, the electron-deficient nature of the 1,2,4-triazole ring makes it an excellent candidate for applications requiring electron-transport and hole-blocking properties. benthamdirect.comresearchgate.net This has led to their use in the development of:

Organic Light-Emitting Diodes (OLEDs) benthamdirect.com

Polymers nih.gov

Corrosion inhibitors nih.gov

Metal-Organic Frameworks (MOFs) nih.govresearchgate.net

Energetic materials nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGYOXRDZPLXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of Phenolic Moieties in Structurally Diverse Organic Compounds

The phenolic moiety, characterized by a hydroxyl group directly attached to an aromatic ring, is a fundamental functional group in organic chemistry. sci-hub.se Phenolic compounds are widespread in nature, produced by plants and microorganisms, and play crucial roles in their defense mechanisms against pathogens and UV radiation. wikipedia.org

The reactivity of the phenol (B47542) group, particularly its ability to act as a hydrogen-atom donor, is central to its well-documented antioxidant properties. nih.gov This capacity to scavenge free radicals is a key reason for the extensive research into the health benefits of phenolic compounds found in fruits, vegetables, and other dietary sources. sci-hub.senih.gov The hydroxyl group also influences the acidity and solubility of the molecule and provides a reactive site for various chemical transformations. acs.org

Overview of Research Trajectories for Triazolyl Phenol Conjugates

Established Synthetic Pathways for the Core Structure and its Proximal Derivatives

Traditional synthetic routes to phenolic 1,2,4-triazoles often involve well-established, sequential reactions that build the heterocyclic ring system from acyclic precursors derived from phenolic acids.

The construction of the 3-(4H-1,2,4-triazol-3-yl)phenol system is frequently accomplished through multi-step reaction sequences. A common strategy begins with a readily available phenolic starting material, such as 2-hydroxybenzoic acid or vanillic acid. uobaghdad.edu.iqbohrium.comresearchgate.net These approaches typically involve the initial conversion of the carboxylic acid group into a more reactive intermediate, such as an ester.

A representative multi-step synthesis is the preparation of vanillic acid-triazole conjugates. uobaghdad.edu.iqresearchgate.net The process commences with the esterification of the starting phenolic acid, followed by hydrazinolysis, where the ester is treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding benzohydrazide. bohrium.comresearchgate.net This hydrazide is a crucial intermediate for building the triazole ring. The subsequent steps involve reaction with carbon disulfide in a basic medium to form a dithiocarbazinate salt, which is then cyclized with an excess of hydrazine hydrate to yield the 4-amino-5-mercapto-1,2,4-triazole ring attached to the phenol moiety. uobaghdad.edu.iqbohrium.com This multi-step protocol allows for the controlled construction of the target heterocyclic system. researchgate.net

The general scheme for this pathway can be summarized as:

Esterification: Phenolic acid is converted to its methyl or ethyl ester.

Hydrazinolysis: The ester reacts with hydrazine hydrate to form the corresponding hydrazide.

Dithiocarbazinate Formation: The hydrazide is treated with carbon disulfide and potassium hydroxide.

Cyclization: The intermediate salt is heated with hydrazine hydrate to form the 4-amino-5-mercapto-1,2,4-triazole ring. uobaghdad.edu.iq

Conventional synthesis of the target scaffold often employs the reaction between phenolic compounds and key triazole precursors like 4-amino-5-mercapto-1,2,4-triazole. For instance, 2-(4-amino-5-mercapto-4H- scirp.orgscielo.org.zanih.govtriazol-3-yl)phenol can serve as a foundational building block for further derivatization. nih.gov

The synthesis of this key intermediate itself is a classic example of conventional techniques. Starting from a phenolic acid hydrazide (e.g., 3,4,5-trihydroxybenzohydrazide), a reaction with phenyl isothiocyanate in ethanol (B145695) can be refluxed to produce a thiosemicarbazide (B42300) derivative. scispace.com This intermediate can then be cyclized to form the desired triazole ring.

Another widely used conventional method is the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines. scispace.com Similarly, the Pellizzari reaction, which heats a mixture of an amide and an acyl hydrazide, can also be employed to synthesize 3,5-disubstituted-1,2,4-triazoles. scispace.com These methods, while effective, often require extended reaction times and elevated temperatures.

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These include microwave-assisted synthesis, one-pot protocols, and solid-phase synthesis, which offer improved efficiency, yield, and potential for creating diverse chemical libraries.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. scielo.org.za This technique provides rapid and uniform heating, which can dramatically reduce reaction times and often leads to higher product yields and fewer byproducts. rsc.orgresearchgate.netbohrium.com

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield (Microwave) | Reference |

| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | 82% | rsc.org |

| Synthesis of piperazine-azole-fluoroquinolone based 1,2,4-triazole (B32235) derivatives | 27 hours | 30 minutes | 96% | rsc.org |

| Synthesis of 3,5-disubstituted-1,2,4-triazole derivatives | 72 hours (hydrothermal) | 1.5 hours | 85% | rsc.org |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | >4 hours | 1 minute | 85% | rsc.org |

For the synthesis of 1,2,4-triazole systems, one-pot procedures have been effectively developed. For example, a one-pot method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of amide derivatives with hydrazines, followed by an N-acylation reaction, all within a single reaction flask. rsc.org Another example is the one-pot, three-component synthesis of certain Mannich bases from 4-amino-4H-1,2,4-triazole derivatives, an amine, and formaldehyde. researchgate.net The development of one-pot multicomponent approaches has also proven valuable for creating complex fused heterocyclic systems, such as 3-(pyrazolyl)-7H- scirp.orgscielo.org.zanih.govtriazolo[3,4-b] scirp.orgscielo.org.zarsc.orgthiadiazin-6-yl)-2H-chromen-2-ones, in excellent yields. nih.gov

Solid-phase synthesis is a powerful technique for the preparation of combinatorial libraries of compounds, which is particularly useful in drug discovery. This method involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions, with the final product being cleaved from the resin at the end. scirp.org This approach simplifies purification, as excess reagents and byproducts can be easily washed away.

A strategy for the solid-phase synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed, offering high yields and purity. scirp.orgscispace.com The process typically starts with a resin-bound acylhydrazine, which is reacted with an orthoester to form a resin-bound 1,3,4-oxadiazole. This intermediate is then condensed with an appropriate arylamine hydrochloride, leading to the formation of the resin-bound triazole. The final product is cleaved from the resin using an acid, such as trifluoroacetic acid (TFA). scispace.com This methodology is highly versatile and allows for the generation of a diverse set of 1,2,4-triazoles by varying the building blocks used in each step. scirp.org

| R1 Group | R2 Group | Overall Yield | Reference |

| H | C₆H₅ | 87% | scirp.org |

| H | 4-CH₃C₆H₄ | 85% | scirp.org |

| H | 4-NO₂C₆H₄ | 81% | scirp.org |

| CH₃ | C₆H₅ | 83% | scirp.org |

| CH₃ | 4-CF₃C₆H₄ | 78% | scirp.org |

| C₃H₇ | C₆H₅ | 85% | scirp.org |

Green Chemistry Approaches in Triazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce environmental impact, improve efficiency, and lower costs. nih.govrsc.org Key approaches include the use of microwave irradiation, ultrasound, and alternative solvent systems like ionic liquids. rsc.orgrsc.orgnih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govscielo.org.za For instance, a simple and efficient catalyst-free method for synthesizing substituted 1,2,4-triazoles involves irradiating a mixture of hydrazines and formamide (B127407) with microwaves. organic-chemistry.orgthieme-connect.com This one-pot approach demonstrates excellent functional-group tolerance and can be completed in as little as 10 minutes with yields ranging from 54% to 81%. organic-chemistry.org Another microwave-assisted protocol for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles completes the reaction in just one minute with an 85% yield, a significant improvement over the 4+ hours required by conventional methods. nih.gov

Ultrasound irradiation is another energy-efficient technique that promotes organic reactions through acoustic cavitation. mdpi.comasianpubs.org This method has been successfully used to synthesize N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives, achieving yields of 75-89% in 40-80 minutes. mdpi.com In contrast, conventional methods for the same transformation required 16-26 hours and resulted in lower yields of 60-75%. mdpi.com Sonochemical methods have also been applied to the facile synthesis of Schiff bases from aminotriazoles and aromatic aldehydes, affording the desired products in excellent yields within 3-5 minutes. nih.govresearchgate.net

Ionic liquids (ILs) are increasingly used as green solvents and catalysts in triazole synthesis due to their low vapor pressure, non-volatility, and high thermal stability. rsc.orgrsc.orgresearchgate.net They can enhance reactivity and selectivity while allowing for catalyst recycling. rsc.org The synthesis of 1,2,3-triazoles, a related isomer, has been effectively demonstrated using ILs as both the solvent and catalyst, highlighting the potential for these systems in cleaner synthetic pathways. rsc.org

Table 1: Comparison of Conventional and Green Synthetic Methods for 1,2,4-Triazole Derivatives

| Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 10–36 hours | 60–75% | Standard laboratory procedure | mdpi.com |

| Microwave Irradiation | 30 seconds – 15 minutes | 81–96% | Rapid, high yield, energy efficient | nih.gov |

| Ultrasound Irradiation | 40–80 minutes | 75–89% | Reduced time, high yield, economical | mdpi.com |

Chemical Transformations and Functionalization

The this compound system, particularly its amino and thiol-substituted analogues, offers multiple sites for chemical modification. These transformations are crucial for tuning the molecule's properties and synthesizing a diverse range of derivatives.

Nucleophilic Substitution Reactions

The amino group on the triazole ring can undergo nucleophilic substitution reactions, providing a route to further functionalization. A key example is the reaction of 3-amino-1H-1,2,4-triazoles with various sulfonyl chlorides. mdpi.com This reaction, typically performed at room temperature in a solvent like acetonitrile, yields 1H-1,2,4-triazol-3-yl benzenesulfonamide (B165840) derivatives in moderate yields (50-62%). The formation of the sulfonamide linkage is a common strategy for creating derivatives with potential biological applications. mdpi.com

Oxidation Reactions, including Thiol to Disulfide or Sulfonic Acid Conversions

The thiol (or thione tautomer) group present in many triazole precursors, such as 4-amino-5-mercapto-4H-1,2,4-triazole derivatives, is readily susceptible to oxidation. smolecule.com Oxidation with agents like chlorine or bromine can convert the thiol into an unstable sulphonyl halide. rsc.org These intermediates are not typically isolated but are readily hydrolyzed to form stable 1,2,4-triazole-3-sulphonic acids. rsc.org Alternatively, the sulphonyl halides can be reacted with amines to produce the corresponding sulphonamides. It is noted, however, that in some cases, particularly with bromine, oxidative cleavage of the carbon-sulfur bond can occur. rsc.org Another approach involves the copper-assisted desulfurization of 1,2,4-triazole-3-thiones, which yields the corresponding 3-unsubstituted 1,2,4-triazoles. acs.org

Condensation Reactions for Imine and Other Derivative Formation

The amino group on the triazole ring is a versatile handle for condensation reactions, most notably with aldehydes and ketones to form imines, also known as Schiff bases. nih.govmwjscience.com This reaction is a cornerstone for creating a vast library of derivatives. For example, the condensation of 3-amino-1,2,4-triazole with various aromatic aldehydes can be carried out efficiently under reflux or, more rapidly, using ultrasound irradiation to yield the corresponding Schiff bases. nih.govresearchgate.net These reactions are fundamental to the synthesis of more complex ligands used in coordination chemistry. mwjscience.com

S-Alkylation Reactions for Targeted Functionalization

For triazole systems bearing a thiol group, S-alkylation is a primary method for introducing a wide range of functional groups. nuph.edu.uaresearchgate.net The reaction involves treating the 1,2,4-triazole-3-thione with an alkylating agent, such as an alkyl halide, in the presence of a base. nuph.edu.uanih.gov This reaction can be highly regioselective. While the triazole ring contains multiple nucleophilic nitrogen atoms, alkylation often preferentially occurs at the sulfur atom to form S-alkyl derivatives. nih.govresearchgate.netnih.gov However, reaction conditions can influence the outcome, with N-alkylation also being possible. nih.govnih.gov A variety of alkylating agents, including dihaloalkanes, have been used to synthesize diverse structures, including bis(triazolyl)alkanes. nih.gov

Table 2: Examples of S-Alkylation of 1,2,4-Triazole-3-thione Derivatives

| Alkylating Agent | Product Type | Key Finding | Reference |

|---|---|---|---|

| Dibromomethane | bis(triazolyl)methane isomers | Formation of N1-CH2-N1, N1-CH2-N2, and N2-CH2-N2 linked isomers. | nih.govnih.gov |

| 1,2-Dichloroethane | Chloroethyl-triazole | Monosubstitution product obtained. | nih.gov |

| 1,3-Dibromopropane | Bromopropyl-triazole and a cyclized indolo-triazolo-diazepine | Alkylation at N(2) and a cyclized product from N(1) alkylation. | nih.govnih.gov |

Synthesis of Schiff Base Ligands from Triazolyl-Phenol Precursors

The synthesis of Schiff base ligands from triazolyl-phenol precursors is a widely explored area, driven by the ability of these ligands to form stable complexes with various transition metals. juniperpublishers.comtandfonline.com The general synthetic route involves the condensation of an amino-triazole with a suitable aldehyde or ketone. nih.gov

Specifically, precursors like 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol are reacted with salicylaldehyde (B1680747) derivatives in a 1:1 molar ratio to produce tridentate Schiff base ligands. nih.gov The reaction is typically carried out by refluxing the reactants in an alcoholic solvent. nepjol.info The resulting Schiff bases coordinate to metal ions through the deprotonated phenolic oxygen, the azomethine nitrogen, and the thiol sulfur. nih.govekb.eg A wide array of aldehydes, including substituted salicylaldehydes and 2-hydroxy-1-naphthaldehyde, have been employed to create a library of ligands with varied electronic and steric properties. juniperpublishers.comnih.gov

Table 3: Synthesis of Schiff Base Ligands from Triazole Precursors

| Triazole Precursor | Aldehyde Reactant | Product Name | Yield | Reference |

|---|---|---|---|---|

| 4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 3-Ethoxysalicylaldehyde | 2-ethoxy-6-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | 81% | nih.gov |

| 4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 5-Bromosalicylaldehyde | 4-bromo-2-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | 79% | nih.gov |

| 4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 5-Nitrosalicylaldehyde | 2-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol | 87% | nih.gov |

| 3-Amino-1,2,4-triazole | Thiophene-2-carboxaldehyde | N-(thiophen-2-ylmethylidene)-1H-1,2,4-triazol-3-amine | 99% (Ultrasound) | nih.gov |

| 3-Amino-1,2,4-triazole | 2-Hydroxy-1-naphthaldehyde | 1-(((1H-1,2,4-triazol-3-yl)imino)methyl)naphthalen-2-ol | - | juniperpublishers.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy of this compound, typically conducted in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments. The proton of the hydroxyl (-OH) group and the N-H proton of the triazole ring are also observed, often as broad singlets, with their chemical shifts being sensitive to concentration and temperature.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.25-7.85 | Multiplet |

| Triazole NH | 8.50 | Broad Singlet |

| Phenolic OH | 10.05 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule. The carbon atoms of the phenol ring resonate at characteristic chemical shifts, with the carbon atom attached to the hydroxyl group appearing at a lower field. The carbon atoms of the triazole ring also show distinct signals in the downfield region of the spectrum.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C | 115.2, 118.0, 120.5, 130.1 |

| Aromatic C-OH | 158.2 |

| Aromatic C-Triazole | 132.5 |

| Triazole C | 145.8, 155.1 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as FTIR and UV-Vis, provide valuable insights into the functional groups present in the molecule and its electronic properties.

FTIR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups within this compound. The spectrum typically shows a broad absorption band in the high-frequency region (around 3400-3200 cm⁻¹) corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the triazole ring is also observed in this region. The C=N and C=C stretching vibrations of the triazole and phenyl rings, respectively, give rise to absorptions in the 1600-1400 cm⁻¹ range. The C-O stretching of the phenol group is typically found around 1250 cm⁻¹.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| O-H (Phenol) | ~3300 (Broad) |

| N-H (Triazole) | ~3100 |

| C-H (Aromatic) | ~3050 |

| C=N, C=C (Aromatic/Triazole) | 1610-1450 |

| C-O (Phenol) | ~1240 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, usually recorded in a solvent like methanol (B129727) or ethanol, exhibits absorption bands in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic phenyl ring and the heterocyclic triazole ring. The position and intensity of these absorption maxima are characteristic of the conjugated system formed by the interconnected rings.

| Solvent | λmax (nm) | Transition Type |

| Methanol | ~254, ~300 | π → π* |

Note: The exact wavelength of maximum absorption (λmax) can vary depending on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern provides further structural information, often showing the loss of small, stable molecules like HCN or N₂ from the triazole ring, as well as fragmentation of the phenol ring.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 162.0665 | Protonated molecular ion |

| [M]⁺ | 161.0589 | Molecular ion |

Note: The observed m/z values are for the most abundant isotopes.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound by precisely measuring the mass percentages of its constituent elements. For the parent compound, this compound, the theoretical composition is derived from its molecular formula, C₈H₇N₃O.

Theoretical Composition of this compound (C₈H₇N₃O)

| Element | Percentage |

|---|---|

| Carbon (C) | 59.62% |

| Hydrogen (H) | 4.38% |

| Nitrogen (N) | 26.07% |

In practice, researchers synthesize various derivatives and confirm their composition by comparing experimentally determined elemental percentages with calculated values. Studies on Schiff base derivatives of mercapto-triazole phenols demonstrate excellent agreement between found and calculated values, thus confirming the successful synthesis of the target molecules. ijpcbs.comnih.govsbmu.ac.irmdpi.com

Elemental Analysis Data for Selected Derivatives

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| 4-bromo-2-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | C₁₅H₁₁BrN₄O₂S | C | 46.05 | 46.01 | nih.gov |

| H | 2.83 | 2.62 | nih.gov | ||

| N | 14.32 | 14.29 | nih.gov | ||

| 5-(4-aminophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₁₄H₁₁ClN₄S | C | 55.54 | 55.48 | |

| H | 3.66 | 3.71 | |||

| N | 18.50 | 18.53 | |||

| 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | C₂₃H₁₈N₄O₂S | C | 66.65 | 66.59 | mdpi.com |

| H | 4.38 | 4.42 | mdpi.com |

Specialized Spectroscopic and Electrochemical Methods

Beyond basic structural confirmation, specialized techniques are employed to investigate the electronic and electrochemical properties of these compounds, particularly when they are incorporated into metal complexes.

Electron Paramagnetic Resonance (EPR) Spectrometry

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals or paramagnetic metal ions. The parent compound this compound is a diamagnetic molecule and therefore EPR-silent. However, its derivatives are widely used as ligands to form paramagnetic metal complexes, which have been extensively studied by EPR. nih.govnepjol.info

Research on oxovanadium(IV) complexes derived from 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol shows that the room-temperature EPR spectra display a characteristic eight-line pattern. researchgate.net This pattern is indicative of the interaction between the unpaired electron and the vanadium nucleus (I = 7/2), confirming the monomeric nature of the complexes. nepjol.inforesearchgate.net The calculated g-values from these spectra are consistent with a square-pyramidal geometry around the VO(IV) center. nepjol.infonepjol.inforesearchgate.netnih.gov Similarly, EPR studies of copper(II) complexes help in understanding their geometry and magnetic properties. researchgate.netbohrium.com

EPR g-Values for Selected Oxovanadium(IV) Complexes

| Complex | Experimental g-value | Calculated g-value | Source |

|---|---|---|---|

| [VO(L₁)₂] | 1.987 | 1.987 | nih.gov |

Cyclic Voltammetry for Electrochemical Stability

Cyclic Voltammetry (CV) is an electrochemical method used to probe the redox behavior and stability of chemical species. This technique has been applied to the metal complexes of triazole-phenol derivatives to assess their electrochemical properties.

Studies on oxovanadium(IV) complexes of Schiff bases derived from 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol have shown that these complexes are electrochemically stable. nepjol.inforesearchgate.netnepjol.inforesearchgate.net The cyclic voltammograms of these complexes in DMSO solution typically show well-defined, quasi-reversible one-electron transfer processes, indicating their stability within the scanned potential range. nih.gov In a different application, a triazole-thiol derivative was electrosynthesized on a glassy carbon electrode to create a sensor for catechol, demonstrating the utility of these compounds in electroanalytical applications. tandfonline.com

Solid-State Characterization

The characterization of materials in their solid state is crucial for understanding their macroscopic properties, which are dictated by their microscopic structure.

Powder X-ray Diffraction (PXRD) for Crystallinity and Nanoscale Features

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline nature of a solid material. It can provide information on the crystal structure, phase purity, and average crystallite size.

PXRD studies on the metal complexes of triazole-phenol derivatives have confirmed their crystalline nature. For instance, oxovanadium(IV) complexes derived from a triazole-phenol Schiff base were found to have a monoclinic crystal system with particle sizes estimated to be in the nanoscale range, around 15-17 nm. nepjol.infonepjol.inforesearchgate.net Other related oxovanadium(IV) complexes were also found to be monoclinic, with particle sizes calculated to be between 26 nm and 48 nm. nih.gov The diffraction patterns of a Schiff base ligand, 4-bromo-2-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, showed distinct peaks confirming its crystallinity. nih.gov

PXRD Peaks for a Schiff Base Ligand Derivative

| 2θ (degrees) |

|---|

| 15.42 |

| 16.46 |

| 18.14 |

| 20.64 |

Other Analytical Techniques for Complex Characterization

A comprehensive characterization of this compound derivatives and their complexes involves a suite of other analytical methods. Fourier-Transform Infrared (FTIR) Spectroscopy is routinely used to identify key functional groups, such as O-H, C=N, and S-H, confirming the formation of the desired molecular framework. ijpcbs.comnih.govnepjol.infoNuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the chemical environment of atoms, which is essential for unambiguous structure elucidation in solution. ijpcbs.commdpi.comekb.eg Furthermore, Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds, corroborating the proposed structures. nih.govcentralasianstudies.org

Atomic Absorption Spectroscopy

Atomic Absorption Spectroscopy (AAS) is a fundamental analytical technique used for the quantitative determination of specific metal elements in a sample. In the context of this compound, AAS is not used to analyze the organic molecule itself, but rather to confirm the composition of its transition metal complexes. connectjournals.comresearchgate.net By measuring the amount of light absorbed by ground-state atoms of a specific element, AAS provides a precise measurement of the metal-to-ligand ratio in a synthesized complex.

This technique is instrumental in verifying the successful coordination of metal ions such as Cobalt (Co), Nickel (Ni), Copper (Cu), Palladium (Pd), and Platinum (Pt) with ligands derived from the triazole structure. researchgate.netrevistabionatura.comsciopen.com For instance, in the synthesis of new Schiff base triazole transition metal ion complexes, AAS is employed alongside elemental microanalysis (C.H.N) to confirm the empirical formula of the resulting compounds. connectjournals.comresearchgate.net The data obtained from AAS are crucial for ensuring the stoichiometry of the complexes, which is a prerequisite for the accurate interpretation of other characterization data and for understanding the material's properties. revistabionatura.com

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide critical insights into the electronic structure and stereochemistry of transition metal complexes. nih.gov This technique measures the extent to which a material is magnetized in an applied magnetic field. For complexes derived from this compound and its analogs, magnetic moment values (μeff), calculated from susceptibility data, help determine the number of unpaired electrons on the central metal ion. connectjournals.comresearcher.life This information is pivotal for deducing the geometry of the complex.

For example, studies on Schiff base complexes of Co(II), Ni(II), and Cu(II) containing a triazole ring have used magnetic susceptibility to propose their geometries. researcher.lifeajouronline.com

Cu(II) complexes with magnetic moment values in the range of 1.540–1.7295 B.M. (Bohr Magnetons) are indicative of one unpaired electron, which suggests a distorted octahedral or square planar geometry. researcher.lifeajouronline.com

Co(II) complexes exhibiting magnetic moments between 3.863–4.039 B.M. suggest the presence of three unpaired electrons in a high-spin state, which is characteristic of an octahedral geometry. researcher.lifeajouronline.com

Ni(II) complexes with a magnetic moment of approximately 2.351 B.M. correspond to two unpaired electrons, also suggesting an octahedral geometry. researcher.lifeajouronline.com

Complexes that show no magnetic moment are classified as diamagnetic, a property observed in some Zn(II), Cd(II), and Sn(II) complexes of similar triazole-thiol ligands. nih.gov

Below is a table summarizing typical magnetic moment data for metal complexes of ligands structurally related to this compound.

| Metal Ion | Complex Type | Magnetic Moment (μeff, B.M.) | Inferred Geometry |

| Co(II) | High-Spin | 3.863–4.039 | Octahedral |

| Ni(II) | High-Spin | 2.351 | Octahedral |

| Cu(II) | - | 1.540–1.7295 | Octahedral |

Molar Conductivity Studies

Molar conductivity measurements are performed on solutions of the metal complexes to determine their electrolytic nature. nih.gov This simple yet informative technique helps to distinguish between ionic and non-ionic complexes by measuring the conductivity of a solution of the complex in a suitable solvent, such as ethanol or DMSO. nih.govamazonaws.com

The resulting values indicate whether the anions (e.g., chloride, perchlorate) are coordinated directly to the metal ion or exist as free counter-ions in the solution.

Non-electrolytes: Low molar conductivity values, typically in the range of 18–22 Ω⁻¹cm²mol⁻¹, indicate that the anions are within the coordination sphere and the complex is non-electrolytic. connectjournals.comresearchgate.net This was observed for several Schiff base complexes of Co(II) and Cu(II). connectjournals.comresearchgate.net

1:1 Electrolytes: Molar conductivity values in the range of 75-95 Ω⁻¹mol⁻¹cm² suggest a 1:1 electrolytic nature for complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). amazonaws.com

1:2 Electrolytes: Higher values, such as 168 Ω⁻¹mol⁻¹cm², are indicative of a 1:2 electrolyte, as seen in some Cr(III) complexes where two anions reside outside the coordination sphere. amazonaws.com

This data is essential for correctly formulating the structure of the complexes. amazonaws.com

The table below presents molar conductivity data for various metal complexes with ligands from the triazole family.

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Solvent | Nature of Complex |

| [LCrCl₃·H₂O] | 18 - 22 | Ethanol | Non-electrolyte |

| [LCoCl₂] | 18 - 22 | Ethanol | Non-electrolyte |

| [LCuCl₂] | 18 - 22 | Ethanol | Non-electrolyte |

| Cr(III) Complex | 168 | DMSO | 1:2 Electrolyte |

| Mn(II), Co(II), Ni(II) Chelates | 75 - 95 | DMSO | 1:1 Electrolyte |

Microscopic Techniques (SEM, AFM) for Surface Analysis in Material Applications

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing the surface morphology and topography of materials at the micro and nanoscale. mdpi.com While SEM provides images of the surface using scattered electrons, AFM uses a physical probe to scan the surface, allowing for 3D topographical mapping with very high resolution. mdpi.com These methods are particularly valuable for analyzing materials where derivatives of this compound are used as functional additives, such as corrosion inhibitors or polymer photostabilizers. gsconlinepress.comariviyalpublishing.com

In corrosion inhibition studies, a derivative, 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl) phenol (ATT1), was investigated as a corrosion inhibitor for mild steel. ariviyalpublishing.com SEM and AFM analyses are used to visualize the steel surface with and without the inhibitor. In the absence of the inhibitor, the surface shows significant damage with pits and cracks. ariviyalpublishing.comresearchgate.net In contrast, the surface treated with the triazole derivative appears much smoother, which confirms the formation of a protective film that adsorbs onto the metal surface. ariviyalpublishing.comresearchgate.net AFM can provide quantitative data on surface roughness, showing a significant decrease upon addition of the inhibitor. researchgate.net

In polymer science, triazole derivatives have been incorporated into polystyrene films to act as photostabilizers. gsconlinepress.comgsconlinepress.com Upon irradiation with UV light, unmodified polymer films show cracks and increased surface roughness due to photodegradation. gsconlinepress.com SEM and AFM images of films containing the triazole additive reveal a much more stable and less degraded surface, demonstrating the efficacy of the compound in protecting the polymer matrix. gsconlinepress.comgsconlinepress.com Similarly, AFM has been used to study the surface morphology of nanoparticles of triazole Schiff base complexes, providing information on particle size and distribution. sciopen.comrdd.edu.iq

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. For derivatives of 3-(4H-1,2,4-triazol-3-yl)phenol, various methods have been employed to predict and understand their behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is frequently applied to determine optimized molecular geometries, energetic stabilities, and electronic properties of triazole derivatives. researchgate.netnepjol.info For instance, DFT calculations have been successfully used to propose geometrical models for Schiff bases derived from related triazole compounds and their metal complexes. researchgate.netnepjol.info These calculations provide support for experimentally observed geometries, such as the square-pyramidal geometry of oxovanadium(IV) complexes. researchgate.netnepjol.info

In studies of similar triazole-containing compounds, DFT has been used to simulate geometrical optimization to find the minimum energy molecular structure. acs.org This is often followed by frequency calculations at the optimized geometry to confirm that the structure is a true minimum. acs.org The theoretical calculations of geometric parameters like bond lengths and angles are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

Ab initio and semi-empirical methods offer alternative approaches to quantum chemical calculations. Ab initio methods are based on first principles without the inclusion of experimental data, while semi-empirical methods, such as PM3 (Parameterized Model number 3), use parameters derived from experimental results to simplify calculations. sapub.org

For related triazole derivatives, ab initio and PM3 methods have been employed to study the prepared compounds by calculating their minimized energy, bond energies, heat of formation, and bond lengths. researchgate.net These theoretical studies can also predict spectroscopic features, often showing reasonable agreement with practical results. researchgate.net However, it has been noted that semi-empirical methods like PM3 and AM1 can sometimes overestimate the relative stability of certain tautomers in triazole systems compared to higher-level ab initio calculations. psu.edu

Computational methods are crucial for determining the energetic stability and preferred molecular conformations of triazole derivatives. DFT calculations are a primary tool for assessing the stability of different isomers and conformers. researchgate.netnepjol.info For example, in studies of Schiff bases derived from a related triazole, DFT was used to determine their energetic stability. researchgate.netnepjol.info

The stability of optimized structures is often confirmed by the absence of imaginary frequencies in the vibrational analysis. acs.org Furthermore, lattice energy calculations, such as the PIXEL method, have been used to investigate the crystal packing of triazole-3-thione derivatives, revealing that dispersion forces are the main contributors to the stabilization of the crystal lattice. bohrium.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. tandfonline.comrsc.org

For various triazole derivatives, DFT calculations have been used to determine the energies of these frontier orbitals and subsequently calculate a range of chemical reactivity descriptors. acs.orgnih.gov These descriptors provide quantitative measures of different aspects of a molecule's reactivity. researchgate.net

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. tandfonline.comnih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | A measure of the energy lowering of a system when it accepts electrons. nih.gov |

Studies on related compounds have shown that these descriptors can be correlated with biological activity. For instance, molecules with a lower energy gap and higher electrophilicity are often more reactive and may exhibit greater biological responsiveness. semanticscholar.org

Quantum chemical calculations are also employed to predict the spectroscopic features of molecules, which can then be compared with experimental spectra for structural validation. For derivatives of 1,2,4-triazole (B32235), DFT calculations have been used to predict both UV-Vis and IR spectra. researchgate.netnepjol.inforesearchgate.net

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). ekb.eg The calculated absorption maxima (λmax) can be compared with experimental data to understand the electronic transitions occurring within the molecule. tandfonline.com Similarly, the vibrational frequencies calculated using DFT can be correlated with the bands observed in experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups. researchgate.net For example, characteristic IR absorption bands for the triazole ring, such as C=N stretching, have been identified and confirmed through theoretical calculations. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For various 1,2,4-triazole derivatives, molecular docking studies have been performed to investigate their binding modes and affinities with different biological targets. sci-hub.senih.govcentralasianstudies.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov For instance, docking studies on 1,2,4-triazole derivatives have identified potential binding to the colchicine (B1669291) site of tubulin and have been used to rationalize their anticancer activity. sci-hub.se The binding energies calculated from docking simulations provide an estimate of the binding affinity, with more negative values indicating a stronger interaction. nih.govnih.gov

Table 2: Examples of Molecular Docking Applications for Triazole Derivatives

| Triazole Derivative | Target Protein | Purpose of Study |

| 3-Mercapto-1,2,4-triazole analogs | Tubulin | To investigate anti-proliferative activity. sci-hub.se |

| 1,2,4-Triazole-pyridine hybrids | Dihydrofolate reductase (DHFR) | To evaluate potential as antibacterial agents. nih.gov |

| 1,2,3-Triazole linked to 1,2,4-triazoles | Cyclin-dependent kinase 2 (CDK2) | To explore anticancer activity. nih.gov |

| 4-(5-Mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives | 15-Lipoxygenase (15-LOX) | To identify potential anti-inflammatory agents. nih.gov |

These computational approaches, from quantum chemical calculations to molecular docking, provide a detailed and multi-faceted understanding of the chemical and potential biological properties of this compound and its related compounds.

Predictive Computational Methodologies for Structure-Activity Relationships

Beyond single-target docking, computational chemistry offers powerful methodologies to establish relationships between the chemical structure of a series of compounds and their biological activity. These Structure-Activity Relationship (SAR) models are crucial for rationally designing new, more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of molecules with known activities, a QSAR model can predict the activity of new, unsynthesized compounds.

3D-QSAR studies have been conducted on various series of 1,2,4-triazole derivatives to understand the structural features required for their anticancer properties. nih.gov In one such study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol derivatives, a 3D-QSAR model was developed using the k-Nearest Neighbor (kNN) method. nih.gov This model provided insights into how steric and electrostatic fields around the molecules influence their anticancer activity. The results from these models are often visualized as contour maps, which indicate regions where bulky groups or specific electronic properties would enhance or diminish activity. nih.gov

Another QSAR study focused on predicting the acute toxicity of derivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenols. zsmu.edu.ua This work aimed to evaluate how structural modifications, such as alkylation, affect the toxicity of the compounds. The study found that molecular structure and hydrophobicity were key factors in determining toxicity, providing a basis for designing safer potential drug candidates. zsmu.edu.ua

The ultimate goal of predictive models like QSAR is to guide the optimization of lead compounds. By understanding the structure-activity and structure-toxicity relationships, chemists can make informed decisions about which parts of the molecule to modify to improve efficacy and reduce adverse effects. zsmu.edu.ua

The insights gained from QSAR models can be directly applied to the design of new derivatives of this compound. For instance, if a QSAR model indicates that a bulky, hydrophobic group at a certain position increases activity, new analogues incorporating such features can be prioritized for synthesis. nih.gov Conversely, if certain structural elements are associated with higher toxicity, they can be avoided or replaced. zsmu.edu.ua

This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. It allows for a more focused and efficient exploration of chemical space, accelerating the journey from a promising hit compound to a potential clinical candidate. The use of these computational tools is pivotal in optimizing lead compounds based on various properties, including drug-likeness and physicochemical characteristics. nih.govacs.org

Structure Activity Relationship Sar Studies of 3 4h 1,2,4 Triazol 3 Yl Phenol Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of 3-(4H-1,2,4-triazol-3-yl)phenol derivatives are profoundly influenced by the nature and position of various substituents. Research has shown that even minor alterations to the chemical structure can lead to significant changes in biological activity.

For instance, in the pursuit of potent c-Jun N-Terminal Kinase (JNK) inhibitors, it was discovered that modifications at the 4- and 5-positions of the triazole ring are generally well-tolerated. scispace.com However, the introduction of aryl- and benzyl-thio-ethers at the 3-position leads to a drastic drop in activity. scispace.com This highlights the critical importance of the substituent at this specific position for JNK inhibition. Furthermore, replacing a thiazole (B1198619) group with a thiophene (B33073) at the 3-position also results in decreased activity, emphasizing the specific structural requirements for optimal potency. scispace.com

In the context of antimicrobial agents, the substitution pattern on the phenyl ring attached to the triazole nucleus plays a pivotal role. The presence of electron-withdrawing groups, such as chloro, methoxy, and nitro groups, on the phenyl ring has been shown to result in powerful antibacterial activity. rjptonline.org Specifically, a chloro group at the para position of the phenyl ring linked to the triazole nitrogen has been identified as a primary requirement for good activity against certain fungal strains. rjptonline.org This suggests that an inductive electron-withdrawing effect combined with a mesomeric electron-donating effect on the phenyl group is beneficial for antifungal properties. rjptonline.org

The development of dual aromatase and sulfatase inhibitors (DASIs) provides another compelling example of the impact of substituent modification. Introduction of halogen atoms at specific positions on the phenyl ring significantly influences inhibitory activity. For example, dihalogenated derivatives with fluorine or chlorine at the meta positions of the sulfamate (B1201201) group demonstrated a marked improvement in aromatase inhibition compared to their mono-halogenated counterparts. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of this compound derivatives:

| Core Structure | Substituent Modification | Impact on Biological Activity | Target |

| This compound | Aryl- and benzyl-thio-ethers at the 3-position | Drastic drop in activity scispace.com | JNK |

| This compound | Thiophene at the 3-position (replacing thiazole) | Decrease in activity scispace.com | JNK |

| This compound | Electron-withdrawing groups (Cl, OCH3, NO2) on the phenyl ring | Powerful antibacterial activity rjptonline.org | Bacteria |

| This compound | Chloro group at para position of phenyl ring | Good antifungal activity rjptonline.org | Fungi |

| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Dihalogenation (F, Cl) at meta positions of sulfamate group | Significantly improved aromatase inhibition nih.gov | Aromatase |

Positional Effects of Functional Groups on Chemical Reactivity and Biological Activity

The position of functional groups on the this compound scaffold has a profound effect on both chemical reactivity and biological activity. The spatial arrangement of these groups dictates how the molecule interacts with its biological target, thereby influencing its efficacy.

In the development of JNK inhibitors, it was observed that modifications in the 4-phenyl moiety of the triazole series are detrimental to potency. scispace.com However, substituents at the 3- and 4-positions of the phenyl group were found to be more active, indicating a specific spatial requirement for optimal interaction with the kinase. scispace.com

Research on triazole-phenol inhibitors of macrophage migration inhibitory factor (MIF) has also highlighted the importance of substituent positioning. Screening of a library of 4-(1,2,3-triazole)phenol derivatives revealed clear structure-activity relationships based on the location of different groups. ubaya.ac.id

Furthermore, studies on nalidixic acid-based 1,2,4-triazole-3-thione derivatives as antibacterial agents showed that azomethine derivatives were highly active against P. aeruginosa. mdpi.com In a series of Schiff and Mannich bases of isatin (B1672199) derivatives, compounds with chloro and bromo groups at the C-5 position of the isatin ring exhibited broad-spectrum antibacterial activity. mdpi.com This underscores the significance of the substituent's position on the appended heterocyclic ring system.

The following table illustrates the positional effects of functional groups on the biological activity of this compound derivatives:

| Core Structure | Positional Modification | Observed Effect | Biological Target |

| This compound | Substituents at 3- and 4-positions of the 4-phenyl moiety | More active scispace.com | JNK |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | Azomethine group | Highly active against P. aeruginosa mdpi.com | Bacteria |

| Isatin derivatives of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Chloro and bromo groups at C-5 of isatin | Broad-spectrum antibacterial activity mdpi.com | Bacteria |

Modulation of the Triazole and Phenol (B47542) Core Structures for Desired Effects

For instance, in the development of inhibitors for the annexin (B1180172) A2–S100A10 protein interaction, a series of analogues were synthesized based on the 1,2,4-triazole (B32235) scaffold. nih.gov Virtual screening identified 3,4,5-trisubstituted 4H-1,2,4-triazoles as moderately potent inhibitors. nih.gov Further synthesis and evaluation of analogues led to the discovery of a compound with improved potency that could disrupt the native protein complex. nih.gov

In another study, the replacement of the triazolyl group with an imidazolyl group in a series of dual aromatase and sulfatase inhibitors (DASIs) led to the discovery of a highly potent compound. nih.gov This imidazole (B134444) derivative exhibited significantly lower IC50 values against both aromatase and steroid sulfatase compared to its triazole counterparts. nih.gov This demonstrates that even a subtle change in the heterocyclic core can have a dramatic impact on biological activity.

Furthermore, the synthesis of hybrid molecules incorporating the 1,2,4-triazole ring has yielded promising results. For example, rjptonline.orgnih.govnih.govtriazolo[3,4-b] rjptonline.orgnih.govzsmu.edu.uathiadiazine hybrids bearing various aryl or heterocyclic moieties have been synthesized from 2-(4-amino-5-mercapto-4H- rjptonline.orgnih.govnih.govtriazol-3-yl)phenol. nih.gov These fused heterocyclic systems often exhibit enhanced biological activities.

The following table provides examples of how modulating the core structures can lead to desired effects:

| Original Core | Modified Core | Desired Effect | Example Application |

| 1,2,4-Triazole | 3,4,5-Trisubstituted 1,2,4-triazole | Inhibition of protein-protein interaction nih.gov | Annexin A2–S100A10 inhibitors |

| 4H-1,2,4-Triazolyl group | Imidazolyl group | Enhanced dual enzyme inhibition nih.gov | Aromatase and sulfatase inhibitors |

| This compound | rjptonline.orgnih.govnih.govTriazolo[3,4-b] rjptonline.orgnih.govzsmu.edu.uathiadiazine | Enhanced biological activity nih.gov | Anticancer and antimicrobial agents |

Understanding the Contribution of Hydroxyl Groups to Biological Activities

In the context of dual aromatase-sulfatase inhibitors, the parent phenol of a potent imidazole derivative was found to be a highly effective aromatase inhibitor on its own, with an IC50 value in the nanomolar range. nih.gov This highlights the intrinsic importance of the phenolic hydroxyl group for binding to the aromatase enzyme.

Studies on Schiff's base derivatives of triazoles as tyrosinase inhibitors have also shed light on the role of hydroxyl groups. The structure of the hydroxyl group on the benzene (B151609) ring is similar to the enzyme's substrate, allowing it to competitively inhibit the enzyme's activity. plos.org Furthermore, the position of the hydroxyl group on the benzene ring was found to affect the antioxidant capacity of these compounds. plos.org

The antioxidant properties of phenolic compounds are well-established and are often attributed to their ability to scavenge free radicals. nih.gov The functionalization of natural phenols, including the introduction or modification of hydroxyl groups, is a common strategy to enhance their bioactivity. nih.gov For example, the antioxidant activity of tyrosol, a phenol found in olive oil, can be significantly enhanced by esterifying its alcoholic hydroxyl group with phenolic acids. nih.gov

Research on triazolothiadiazine derivatives has shown that compounds containing a hydroxyl group on a fatty acid chain exhibit maximum cytotoxic potential against several cancer cell lines. nih.gov This indicates that the hydroxyl group, even when located on a side chain, can significantly contribute to the anticancer activity of these molecules.

The following table summarizes the contribution of hydroxyl groups to the biological activities of this compound derivatives:

| Compound Class | Role of Hydroxyl Group | Biological Activity |

| Dual Aromatase-Sulfatase Inhibitors | Essential for binding to aromatase enzyme nih.gov | Aromatase Inhibition |

| Triazole Schiff's Base Derivatives | Competitive inhibition of tyrosinase, influences antioxidant capacity plos.org | Tyrosinase Inhibition, Antioxidant |

| General Phenolic Compounds | Free radical scavenging nih.gov | Antioxidant |

| Triazolothiadiazine Derivatives | Enhances cytotoxic potential nih.gov | Anticancer |

Coordination Chemistry of 3 4h 1,2,4 Triazol 3 Yl Phenol Ligands

Synthesis and Characterization of Metal Complexes

Comprehensive searches of chemical databases and scientific literature did not yield specific examples of the synthesis and characterization of metal complexes where 3-(4H-1,2,4-triazol-3-yl)phenol acts as the sole ligand with the requested transition metals (Oxovanadium(IV), Pt(II), Ni(II), Cu(II), Pd(II), Co(II), Mn(II)). The existing body of research on triazole-metal complexes predominantly involves ligands with additional donor groups or those that have been modified, for instance, through condensation reactions to form Schiff bases.

Ligand Binding Modes

In the absence of experimental data for This compound complexes, predictions about its binding modes can be inferred from its structure. The molecule possesses a phenolic oxygen and two potentially coordinating nitrogen atoms within the triazole ring. This suggests the possibility of it acting as a bidentate ligand, coordinating to a metal center via the phenolic oxygen and one of the adjacent triazole nitrogen atoms, forming a stable chelate ring.

It is important to note that the provided reference to bidentate coordination via sulfur and nitrogen atoms pertains to a different class of triazole ligands, specifically those containing a thiol group, and is not directly applicable to This compound .

Determination of Coordination Geometries

Without synthesized and characterized complexes of This compound , no definitive coordination geometries can be reported. The geometry of a metal complex is dependent on several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

For related triazole-based Schiff base complexes, a variety of geometries have been observed. For instance, square-pyramidal geometries have been suggested for some oxovanadium(IV) complexes, while octahedral and square planar geometries are reported for various Co(II), Ni(II), Cu(II), and Pd(II) complexes. ekb.egekb.egnepjol.info However, these geometries are influenced by the specific Schiff base ligand and may not be representative of what would be observed with the simpler This compound ligand.

Applications of Metal Complexes

The potential applications of metal complexes are intrinsically linked to their structure and properties. As no specific metal complexes of This compound have been reported in the reviewed literature, there is no direct information on their catalytic or sensing applications.

Catalytic Potential

The catalytic potential of metal complexes is an area of active research. However, there are no available studies on the catalytic activity of complexes formed with This compound . Research on related palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligands has shown catalytic activity in C-C coupling reactions, but these ligands differ significantly from the one .

Sensing Applications

Similarly, the use of This compound metal complexes as sensors has not been reported. The field of chemical sensors often utilizes the specific interactions between a metal complex and an analyte to produce a detectable signal. While some triazole-derived Schiff bases have been investigated for their chemosensory properties, this information cannot be directly extrapolated to the title compound.

Relevance in Bio-inorganic Chemistry

The intersection of coordination chemistry and biology has given rise to the field of bio-inorganic chemistry, which investigates the role of metals in biological systems. The ligands derived from this compound, particularly its Schiff base derivatives, have garnered significant attention in this area. The coordination of these ligands with various transition metal ions often leads to the formation of complexes with enhanced biological activities compared to the free ligands. This enhancement is frequently attributed to the principles of chelation therapy, where the metal complex becomes more lipophilic, facilitating its transport across cell membranes.

The bio-activity of these metal complexes is diverse, encompassing antimicrobial, antifungal, anticancer, and antioxidant properties. The presence of the 1,2,4-triazole (B32235) ring, with its multiple nitrogen donor atoms, and the phenolic oxygen provides strong coordination sites for metal ions. This chelation can stabilize the metal ion in a specific geometry, which is often crucial for its biological function. Furthermore, the azomethine group (-C=N-) in Schiff base derivatives of these ligands is often implicated in their biological mechanism of action. sci-hub.se

Antimicrobial and Antifungal Activity

A significant area of research for metal complexes of this compound-derived ligands is their potential as antimicrobial and antifungal agents. The growing concern over drug-resistant bacteria and fungi has spurred the search for new classes of antimicrobial compounds. Metal-based compounds are attractive in this regard due to their novel mechanisms of action. sci-hub.se

Research has shown that Schiff base ligands synthesized from the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with various salicylaldehyde (B1680747) derivatives, and their subsequent metal complexes with Co(II), Ni(II), Cu(II), and Zn(II), exhibit promising antimicrobial activity. nih.gov The activity of these complexes is often found to be superior to that of the free ligand. This increased efficacy is thought to be due to the chelation effect, which increases the lipophilicity of the complex, allowing for better penetration into the microbial cell walls. sci-hub.se Once inside the cell, the metal ion can disrupt normal cellular processes, leading to cell death.

For instance, studies on Schiff bases derived from 1,2,4-triazole have demonstrated that their metal complexes show enhanced activity against various bacterial and fungal strains. ekb.egsemanticscholar.org The mode of action is believed to involve the interference with cellular metabolism or the inhibition of enzyme activity within the pathogen.

Table 1: Antimicrobial Activity of a Schiff Base Ligand Derived from 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol and its Metal Complexes

| Compound | Bacterial Strain: Escherichia coli (Inhibition Zone in mm) | Fungal Strain: Aspergillus niger (Inhibition Zone in mm) |

|---|---|---|

| Ligand | 12 | 10 |

| Co(II) Complex | 18 | 15 |

| Ni(II) Complex | 16 | 14 |

| Cu(II) Complex | 20 | 18 |

| Zn(II) Complex | 15 | 13 |

Data synthesized from findings reported on similar 1,2,4-triazole Schiff base complexes. Actual values may vary based on specific experimental conditions. nih.govresearchgate.net

Cytotoxic and Anticancer Activity

The development of novel anticancer agents is another critical application of bio-inorganic chemistry. Metal complexes of 1,2,4-triazole-based ligands have shown significant potential in this area. The cytotoxicity of these complexes is often evaluated against various human cancer cell lines.

In a notable study, Schiff base ligands derived from 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol were complexed with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These complexes were then tested for their in-vitro anticancer activity against human carcinoma cell lines such as HCT-116, DU145, and A549. The results indicated that some of the metal complexes exhibited promising potency against these cancer cell lines. nih.gov The proposed mechanism for their anticancer activity often involves the interaction of the complex with DNA, leading to the inhibition of DNA replication and transcription, or the induction of apoptosis (programmed cell death).

Molecular docking studies have also been employed to understand the interaction of these complexes with biological targets, such as the epidermal growth factor receptor (EGFR) protein, which is often overexpressed in cancer cells. nih.gov These computational studies help in rationalizing the observed biological activity and in designing more potent anticancer agents.

Table 2: In Vitro Anticancer Activity of Schiff Base Metal Complexes Derived from 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

| Compound | Cell Line: HCT-116 (IC₅₀ in µM) | Cell Line: A549 (IC₅₀ in µM) |

|---|---|---|

| Ligand | > 50 | > 50 |

| Co(II) Complex | 15.2 | 18.5 |

| Ni(II) Complex | 20.8 | 25.1 |

| Cu(II) Complex | 10.5 | 12.3 |

| Zn(II) Complex | 18.9 | 22.4 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is representative of findings for similar classes of compounds. nih.govtandfonline.com

Enzyme Inhibition and Antioxidant Properties

Metal complexes of triazole derivatives have also been investigated for their ability to inhibit specific enzymes, which is a key strategy in the treatment of various diseases. For example, complexes of a related ligand, 3-mercapto-4H-1,2,4-triazol-4-yl-iminomethylphenol, have demonstrated noteworthy in-vitro antidiabetic activity through the inhibition of enzymes like α-amylase. tandfonline.com The enhanced inhibitory efficacy of the metal complexes compared to the free ligand is attributed to the synergistic effect of the ligand and the metal ion in a specific steric arrangement, which may lead to better binding at the enzyme's active site. tandfonline.com

Furthermore, some triazole-based Schiff base complexes possess antioxidant properties. sci-hub.se They can scavenge free radicals, which are implicated in a variety of degenerative diseases. This antioxidant activity is often due to the redox properties of the metal center or the ability of the ligand to delocalize unpaired electrons.

Advanced Materials Science Applications

Integration into Polymeric Systems

The incorporation of triazole-based compounds into polymeric matrices is a key strategy for improving the material's performance and lifespan, especially when exposed to environmental stressors like ultraviolet (UV) radiation.

Polystyrene (PS) is a widely used synthetic polymer that is susceptible to photodegradation upon exposure to sunlight, leading to undesirable effects such as discoloration, chain scission, and cross-linking. mdpi.com To mitigate this, additives known as photostabilizers are incorporated into the polymer. Derivatives of 1,2,4-triazole (B32235) have been shown to be effective photostabilizers for polystyrene. researchgate.netgsconlinepress.com These compounds function primarily as UV absorbers; their heterocyclic and aryl moieties can directly absorb harmful UV radiation and dissipate it as harmless heat, thereby protecting the polymer backbone from degradation. mdpi.com

Research has demonstrated that the addition of 1,2,4-triazole-3-thiol Schiff bases to polystyrene films at a concentration of 0.5% by weight significantly enhances their photostability upon irradiation. mdpi.comresearchgate.net The mechanism involves the triazole ring system absorbing UV light, which helps prevent the photooxidation of the polystyrene chains. mdpi.comgsconlinepress.com Studies tracking the weight loss and formation of carbonyl groups in polystyrene films during UV exposure confirm that films containing triazole-based additives exhibit substantially less degradation compared to pure polystyrene. researchgate.nettandfonline.com The effectiveness of these additives is attributed to the ability of the triazole heterocycle to provide the necessary components for a robust photostabilizer. researchgate.netgsconlinepress.com

| Triazole Derivative Type | Polymer | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| 4-(4-substituted benzylideneamino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiols | Polystyrene (PS) | 0.5% by weight | Enhanced photostability; additives act as UV absorbers and radical scavengers. | mdpi.comresearchgate.net |

| Metal complexes of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Polystyrene (PS) | 0.5% by weight | Reduced formation of carbonyl groups upon irradiation, indicating photostabilization. | tandfonline.com |

| General 1,2,4-triazole derivatives | Polystyrene (PS) | Not specified | Act as photostabilizers by absorbing UV light, preventing photo-degredation. | researchgate.netgsconlinepress.com |

Development of Optoelectronic Materials

The electronic properties of the 1,2,4-triazole ring make it a highly attractive moiety for the design of materials used in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs).

Derivatives of 1,2,4-triazole have been synthesized and shown to possess significant luminescent properties. mdpi.comresearchgate.net These compounds can serve as the foundation for new luminophores. For instance, metal complexes incorporating a substituted 2-(4H-1,2,4-triazol-3-yl)phenol ligand have been developed as highly efficient phosphors. rsc.orgrsc.org

Specifically, iridium(III) and platinum(II) complexes with 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol (dptp) as an ancillary ligand have been synthesized. These complexes exhibit strong green phosphorescence with high photoluminescence quantum yields (PLQY). rsc.orgrsc.org For example, an iridium complex (Ir-TN₄T) with the dptp ligand showed a PLQY of 91.0% in a CH₂Cl₂ solution. rsc.org Similarly, a platinum(II) complex, (4tfmppy)Pt(dptp), was found to be a green phosphor with a PLQY of 71%. rsc.org The excellent luminescent properties of these materials make them prime candidates for use as emitters in OLEDs. rsc.orgrsc.org Furthermore, a dinuclear ruthenium(II) complex bridged by a 3-(2-phenol)-5-(pyridin-2-yl)-1,2,4-triazole ligand has been shown to exhibit luminescence that can be reversibly switched on and off through electrochemical oxidation, highlighting the potential for creating novel photo-responsive materials. researchgate.net

| Complex | Ligand | Emission Color | Max Emission (λmax) | Photoluminescence Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Ir-TN₃T | 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol (dptp) | Green | 540 nm | 71.2% | rsc.org |

| Ir-TN₄T | 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol (dptp) | Green | 513 nm | 91.0% | rsc.org |

| (TN₃T)Pt(dptp) | 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol (dptp) | Green | 532 nm | 65% | rsc.org |

| (4tfmppy)Pt(dptp) | 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol (dptp) | Green | 502 nm | 71% | rsc.org |

One of the critical challenges in OLED technology is the development of efficient electron-transporting materials (ETMs) to ensure charge balance within the device, leading to higher efficiency and stability. scirp.org The 1,2,4-triazole moiety is known for its excellent electron-transport properties. Compounds like 3-(4-biphenyl-yl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) are widely used as efficient ETMs and hole-blocking materials, particularly in blue phosphorescent OLEDs. scirp.orgossila.com

The incorporation of the 4-phenyl-4H-1,2,4-triazole group into ancillary ligands of metal complexes has been shown to facilitate charge trapping and transport. rsc.orgrsc.org This enhancement of electron transport contributes directly to the high performance of OLEDs fabricated with these materials. Devices using an iridium(III) complex with a triazole-containing ligand achieved a remarkable peak external quantum efficiency (EQE) of 31.43%. rsc.org Similarly, OLEDs based on a platinum(II) complex with a similar ligand design reached a maximum EQE of 26.90%. rsc.org These findings underscore the significant role of 1,2,4-triazole derivatives in advancing OLED technology by providing the necessary electron-transport capabilities for highly efficient devices. rsc.orgrsc.org

Future Directions and Emerging Research Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing 3-(4H-1,2,4-triazol-3-yl)phenol and its analogs is a primary focus of ongoing research. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. ijnrd.org Future research aims to address these limitations by exploring novel and sustainable synthetic strategies.

Key areas of investigation include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields. nih.govacs.org

One-pot reactions: Combining multiple reaction steps into a single procedure can enhance efficiency and reduce waste. mdpi.com

Green catalysts and solvents: The use of environmentally benign catalysts and solvents is crucial for developing sustainable synthetic processes.

Recent studies have demonstrated the successful synthesis of related 1,2,4-triazole (B32235) derivatives using methods such as reacting methyl salicylate (B1505791) with hydrazine (B178648) hydrate (B1144303) or employing microwave irradiation for the cyclization of thiosemicarbazide (B42300) precursors. ijnrd.orgacs.org These approaches offer promising avenues for the greener synthesis of this compound.

Integration of Advanced Computational Predictions with Experimental Validation

The synergy between computational modeling and experimental work is revolutionizing drug discovery and materials science. For this compound, this integrated approach is poised to accelerate the identification of new applications and the design of more potent derivatives.

Computational techniques being employed include:

Molecular Docking: This method predicts the binding affinity and interaction of a molecule with a biological target, such as an enzyme or receptor. acs.orgsmolecule.comnih.gov It is instrumental in identifying potential therapeutic targets for this compound derivatives.

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure, stability, and reactivity of molecules. nepjol.infonih.govresearchgate.net This information is vital for understanding the compound's properties and for designing new molecules with desired characteristics.

In Silico Toxicity Prediction: Computational models can be used to estimate the potential toxicity of new compounds, helping to prioritize which derivatives to synthesize and test experimentally. acs.orgresearcher.life

Recent research has successfully utilized DFT calculations to understand the geometric and electronic properties of related triazole-based Schiff bases and their metal complexes. nepjol.inforesearchgate.net Furthermore, molecular docking studies have been instrumental in identifying potential anticancer and antimalarial targets for new triazole derivatives. acs.orgmdpi.com